molecular formula C11H17NO B8677535 N-[2-(benzyloxy)ethyl]-N-ethylamine

N-[2-(benzyloxy)ethyl]-N-ethylamine

Cat. No.: B8677535
M. Wt: 179.26 g/mol
InChI Key: WHADWYFKFZANJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(benzyloxy)ethyl]-N-ethylamine is a secondary amine characterized by a benzyloxy (OCH₂C₆H₅) substituent on the ethyl chain of an N-ethylamine backbone. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

N-ethyl-2-phenylmethoxyethanamine

InChI

InChI=1S/C11H17NO/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3

InChI Key

WHADWYFKFZANJL-UHFFFAOYSA-N

Canonical SMILES

CCNCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares N-[2-(benzyloxy)ethyl]-N-ethylamine with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Source
This compound C₁₁H₁₇NO 179.26 Benzyloxy on ethyl chain -
N-[2-(allyloxy)ethyl]-N-ethylamine C₇H₁₅NO 129.20 Allyloxy group
N-[2-(benzhydryloxy)ethyl]-N,N-dimethylamine C₁₇H₂₁NO 255.36 Benzhydryloxy, dimethylamine
N-[2-(1-adamantyl)ethyl]-N-ethylamine C₁₄H₂₅N 207.36 Adamantyl group
N-[4-(benzyloxy)benzyl]-N-ethylamine C₁₆H₁₉NO 241.33 Benzyloxy on benzyl ring

Key Observations:

  • Substituent Effects: The benzyloxy group in the target compound enhances hydrophobicity compared to the allyloxy analog (C₇H₁₅NO), which has a smaller, less bulky substituent . Benzhydryloxy (C₁₇H₂₁NO) and dimethylamine groups increase steric bulk, which may reduce metabolic degradation in pharmaceuticals .

Comparison :

  • The target compound likely shares synthetic routes (e.g., nucleophilic substitution or reductive amination) with these analogs. However, the adamantyl derivative requires specialized purification due to its bulky substituent , while allyloxy derivatives may leverage click chemistry for further functionalization .

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